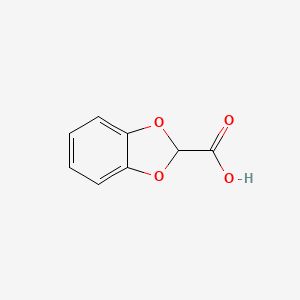

1,3-Benzodioxole-2-carboxylic acid

Description

Significance of 1,3-Benzodioxole (B145889) Scaffolds in Contemporary Chemical Science

The 1,3-benzodioxole scaffold, a heterocyclic compound where a benzene (B151609) ring is fused to a dioxole ring, is a cornerstone in various fields of chemical science. chemicalbook.comguidechem.com Its high degree of aromaticity contributes to its stability, while the electron-rich dioxole ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. chemicalbook.comguidechem.com This structural motif is present in numerous natural products, such as sesamol (B190485) and piperine, and serves as a crucial component in the development of pharmaceuticals, agrochemicals, and fragrances. chemicalbook.comgoogle.com

The versatility of the 1,3-benzodioxole scaffold is evident in its wide range of biological and therapeutic applications. Derivatives have been investigated for their potential as antimicrobial, antitumor, anti-inflammatory, and neuroprotective agents. chemicalbook.comresearchgate.net For instance, some 1,3-benzodioxole derivatives have shown cytotoxic activity against various human tumor cell lines. researchgate.netchemicalbook.com Furthermore, the scaffold is a key component in the drug stiripentol, an anticonvulsant, and its metabolic derivatives have been conjugated with arsenicals to enhance their anti-tumor efficacy. nih.govnih.gov In the agrochemical industry, these compounds have been utilized as insecticide synergists. chemicalbook.com The unique aromatic properties of 1,3-benzodioxole derivatives also lend themselves to the fragrance industry. chemicalbook.com

Academic Research Perspectives and Current Status of 1,3-Benzodioxole-2-carboxylic Acid

Academic research on this compound, a specific derivative of the 1,3-benzodioxole scaffold, is an active area of investigation. This compound, with the molecular formula C₈H₆O₄, serves as a valuable precursor in the synthesis of a variety of other organic molecules. sigmaaldrich.comscbt.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 827-81-6 |

| Source: sigmaaldrich.comscbt.com |

Research efforts have focused on developing efficient synthetic routes to this compound and its derivatives. One common method involves the oxidation of the corresponding aldehyde, 2,3-(methylenedioxy)benzaldehyde, using reagents like potassium carbonate and hydrogen peroxide. chemicalbook.com Other synthetic strategies include the reaction of catechol with dihalomethanes or the use of solid acid catalysts to facilitate the reaction between catechol and aldehydes or ketones. google.comchemicalbook.com

The applications of this compound and its derivatives are a primary focus of current research. For example, researchers have synthesized novel N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds, derived from a related structure, which have shown potential as auxin receptor agonists to promote root growth in plants. frontiersin.org Additionally, the Suzuki-Miyaura coupling reaction has been employed to create new 1,3-benzodioxole derivatives with potential biological activities. researchgate.networldresearchersassociations.com These studies highlight the ongoing exploration of the chemical space around the this compound core to develop new molecules with valuable properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIAUZUZNFRBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424586 | |

| Record name | 1,3-benzodioxole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-81-6 | |

| Record name | 1,3-benzodioxole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Benzodioxole 2 Carboxylic Acid and Its Analogues

Direct Synthetic Routes to 1,3-Benzodioxole-2-carboxylic Acid and its Esters

The synthesis of this compound and its simple alkyl esters forms a foundational aspect of its chemistry. These direct routes primarily involve the formation of the ester from the parent carboxylic acid, a common transformation in organic chemistry.

Esterification of this compound

The conversion of a carboxylic acid to an ester is a frequently employed reaction. For this compound, this transformation is typically achieved through acid-catalyzed methods.

The most common method for converting a carboxylic acid into an ester is the Fischer esterification reaction. This protocol involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process where the carboxylic acid is protonated by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, and after a series of proton transfer steps, a molecule of water is eliminated to form the ester. masterorganicchemistry.com

The general mechanism involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The alcohol is often used in large excess to also function as the solvent. masterorganicchemistry.com

To maximize the yield of the resulting ester, several parameters of the Fischer esterification can be optimized. Since the reaction is an equilibrium, its efficiency is governed by Le Châtelier's principle. libretexts.org

Key optimization strategies include:

Use of Excess Reactant: Employing a large excess of the alcohol (which is often also the solvent) shifts the equilibrium towards the products. masterorganicchemistry.com

Removal of Water: The removal of water, a byproduct of the reaction, will also drive the equilibrium to the right. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent.

Catalyst Choice: The choice and concentration of the acid catalyst are crucial. Strong acids like sulfuric acid are effective, but heterogeneous acid catalysts can also be used to simplify product purification. nih.gov

Temperature: Increasing the reaction temperature generally increases the reaction rate, though it does not significantly shift the equilibrium. Reactions are typically run at the reflux temperature of the alcohol being used.

| Parameter | Method of Optimization | Rationale |

| Reactant Concentration | Use of excess alcohol | Shifts equilibrium towards the ester product (Le Châtelier's Principle). masterorganicchemistry.com |

| Product Removal | Removal of water (e.g., Dean-Stark trap) | Drives the equilibrium forward to maximize yield. libretexts.org |

| Catalyst | Use of strong protic acids (H₂SO₄, TsOH) or solid acid catalysts | Protonates the carbonyl group, making it a better electrophile. masterorganicchemistry.comnih.gov |

| Temperature | Heating to reflux | Increases the rate of reaction to reach equilibrium faster. |

Advanced Approaches for this compound Analogs

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. These advanced approaches are particularly relevant for creating a diverse range of 1,3-benzodioxole (B145889) derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives, which are analogs of the core structure. In one notable approach, various benzoic acid derivatives are reacted with catechol under microwave irradiation. tandfonline.comepa.govresearchgate.net This method uses polyphosphoric acid as both a catalyst and a solvent, which facilitates the cyclization to form the benzodioxole ring. tandfonline.com

The significant advantages of this microwave-assisted protocol over conventional heating methods include dramatically reduced reaction times and improved product yields. tandfonline.comnih.gov For example, reactions that might take hours using conventional heating can often be completed in minutes under microwave conditions. nih.govnih.gov The efficiency of the reaction is influenced by the electronic nature of the substituents on the benzoic acid reactant.

| Benzoic Acid Derivative | Reaction Time (min) | Yield (%) | Reference |

| Benzoic acid | 10 | 72 | researchgate.net |

| 4-Methylbenzoic acid | 8 | 80 | researchgate.net |

| 4-Hydroxybenzoic acid | 14 | 45 | researchgate.net |

| 4-Nitrobenzoic acid | 15 | 40 | researchgate.net |

| 4-Chlorobenzoic acid | 12 | 60 | researchgate.net |

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 1,3-benzodioxole derivatives has benefited from these principles in several ways.

The aforementioned microwave-assisted synthesis is considered a green chemistry approach because it reduces energy consumption and often eliminates the need for toxic organic solvents. tandfonline.comepa.gov Further green advancements include the development of synthetic routes that utilize recyclable catalysts and safer solvent systems. guidechem.com

For instance, the acylation of 1,3-benzodioxole, a key step in producing certain derivatives, has been optimized using recyclable heterogeneous acid catalysts in a continuous flow system. nih.gov This approach not only allows for the easy separation and reuse of the catalyst but also minimizes waste generation. nih.gov Another green strategy involves using dimethyl sulfoxide (B87167) (DMSO) as a recyclable solvent and implementing an oil-water separator instead of steam distillation for product extraction, which significantly cuts down on the volume of wastewater produced. guidechem.com These methods align with green chemistry goals by enhancing efficiency, reducing waste, and lowering the environmental impact of chemical production. guidechem.com

Synthesis of Complex this compound Derivatives

The versatile 1,3-benzodioxole scaffold allows for the synthesis of a diverse array of complex derivatives through various synthetic methodologies. These methods enable the introduction of different functional groups and structural motifs, leading to compounds with potentially enhanced or novel biological activities.

Synthesis of 1,3-Benzodioxole-2-spirocycloalkane Derivatives

A process for preparing 1,3-benzodioxole-2-spirocycloalkane derivatives has been developed, which is valuable for the large-scale production of compounds with potential therapeutic applications. google.com These derivatives have shown inhibitory activity against phosphodiesterase IV (PDE IV), suggesting their utility as treatments for inflammatory and allergic diseases such as bronchial asthma and allergic rhinitis. google.com The synthesis involves the reaction of a catechol derivative with a corresponding cycloalkanone derivative in the presence of a base. google.com

A general method for synthesizing these spiro compounds involves adding a base to a mixture of a compound of formula (V) and a compound of formula (VI). google.com The reaction temperature is typically maintained between -10°C and 50°C. google.com This process provides a high-yield route to these therapeutically relevant molecules. google.com

Table 1: Reaction Parameters for the Synthesis of 1,3-Benzodioxole-2-spirocycloalkane Derivatives

| Parameter | Value |

| Reactant 1 | Compound of formula (V) |

| Reactant 2 | Compound of formula (VI) |

| Reagent | Base |

| Reaction Temperature | -10°C to 50°C |

Oxidation-Based Synthetic Routes to Carboxylic Acid Isomers (e.g., 1,3-Benzodioxole-4-carboxylic Acid)

Oxidation reactions provide a direct route to isomers of this compound, such as 1,3-benzodioxole-4-carboxylic acid. One reported synthesis involves the oxidation of 2,3-(methylenedioxy)benzaldehyde. chemicalbook.com In a specific example, a solution of the aldehyde, potassium carbonate, and hydrogen peroxide in aqueous methanol (B129727) is stirred at room temperature. chemicalbook.com After an acidic workup, the desired 1,3-benzodioxole-4-carboxylic acid is obtained in high yield. chemicalbook.com

Another approach to synthesizing benzodioxole acetic acid derivatives involves the hydrolysis of corresponding ketoesters. nih.gov Ketoesters can be prepared by reacting methyl 2-(2H-1,3-benzodioxol-5-yl)acetate with a benzoic acid derivative in the presence of phosphorus pentoxide. nih.govnajah.edu The subsequent hydrolysis of these ketoesters using sodium hydroxide (B78521) in a mixture of methanol, water, and tetrahydrofuran, followed by acidification, yields the target acetic acid derivatives. nih.gov

Table 2: Synthesis of 1,3-Benzodioxole-4-carboxylic Acid

| Starting Material | Reagents | Solvent | Yield |

| 2,3-(Methylenedioxy)benzaldehyde | Potassium carbonate, Hydrogen peroxide | Methanol/Water | 96% chemicalbook.com |

Preparation of Benzodioxole Derivatives with Amino Acid Moieties

The incorporation of amino acid moieties into the 1,3-benzodioxole structure has been explored to generate new derivatives with potential biological activities. researchgate.net One synthetic route starts from safrole, a natural product containing the 1,3-benzodioxole unit. researchgate.net The synthesis of new amino-acyl derivatives from safrole has been described, yielding compounds characterized by IR and 1H-NMR spectroscopy. researchgate.net

The general strategy for preparing Fmoc-protected azido (B1232118) amino acids, which can then be coupled to a benzodioxole structure, often involves the activation of a hydroxyl group on an amino acid derivative, followed by substitution with an azide. nih.gov For instance, serine can be used as a precursor where the hydroxyl group is activated by mesyl chloride or tosyl chloride, followed by reaction with sodium azide. nih.gov The resulting azido amino acid can then be coupled to a benzodioxole carboxylic acid.

Another method involves the direct coupling of an aniline (B41778) derivative with 3,4-(methylenedioxy)benzoic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). najah.edu This reaction, carried out in dichloromethane (B109758), yields benzodioxole carboxamide derivatives. najah.edu

Chemical Transformations and Reactivity of 1,3 Benzodioxole 2 Carboxylic Acid and Its Derivatives

Fundamental Chemical Reactions

The core reactivity of 1,3-benzodioxole-2-carboxylic acid involves several key types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation Reactions

Oxidation reactions of 1,3-benzodioxole (B145889) derivatives can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. For instance, the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles can produce carbon monoxide as a minor product. nih.gov This process is believed to involve the initial monooxygenation of the 1,3-benzodioxole to a 2-hydroxy derivative, which then rearranges to a 2-hydroxyphenyl formate (B1220265) intermediate that can yield carbon monoxide. nih.gov

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ & H₂SO₄) are capable of oxidizing alkyl side chains on an aromatic ring to a carboxylic acid. libretexts.orgyoutube.com For example, a methyl group attached to a benzene (B151609) ring can be converted to a carboxylic acid. youtube.comorganic-chemistry.org This type of oxidation is a common method for synthesizing aryl carboxylic acids. organic-chemistry.org The reaction of toluene (B28343) derivatives with molecular oxygen in the presence of specific cobalt catalysts can also yield the corresponding benzoic acids. organic-chemistry.org

Reduction Reactions

The carboxylic acid group of this compound and its derivatives can be reduced to an alcohol. For example, the Perkin condensation product of 2,2-difluoro-4-methyl-1,3-benzodioxole (B1353504) can be cleanly reduced to 3-(2,2-difluoro-1,3-benzodioxol-4-yl)propanol using lithium aluminum hydride (LiAlH₄). Similarly, esters can be reduced to primary alcohols using LiAlH₄. latech.edu

Substitution Reactions

Nucleophilic acyl substitution is a primary reaction pathway for carboxylic acid derivatives, where a nucleophile replaces the leaving group on the acyl carbon. libretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chloride > anhydride (B1165640) > ester > amide. latech.edu

For instance, 1,3-benzodioxole-5-carboxylic acid can undergo reactions to form amides. A series of N-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were synthesized through a three-step process starting with a substitution reaction between substituted benzyl (B1604629) bromide and thioglycolic acid. nih.gov The resulting intermediate was then converted to an acid chloride, which subsequently reacted with an amine to form the final amide product. nih.gov

Furthermore, the 1,3-benzodioxole ring itself can undergo substitution reactions. For example, new heterocyclic derivatives of 1,3-benzodioxole have been prepared using Suzuki-Miyaura coupling reactions. worldresearchersassociations.com This involved starting with (6-bromobenzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)methanol and proceeding through several steps, including nucleophilic substitution and a cycloaddition reaction, before the final coupling reaction. worldresearchersassociations.com The electron-rich nature of the dioxole ring facilitates such substitution reactions. chemicalbook.com

Derivatization Strategies for Functionalization

The functionalization of the 1,3-benzodioxole scaffold is crucial for creating new derivatives with desired chemical and physical properties. This is often achieved through derivatization strategies that introduce specific functional groups onto the core structure.

Synthesis of Fluoroalkylated Benzodioxole Derivatives

The introduction of fluoroalkyl groups into the 1,3-benzodioxole structure can significantly alter its properties. One method for synthesizing 2-(F-alkyl) substituted 1,3-benzodioxoles involves a double Michael-addition reaction of 2,2-dihydropolyfluoroalkanoates with corresponding diphenols or diols, which proceeds in high yields. researchgate.netexlibrisgroup.com Another approach involves conjugating 1,3-benzodioxole derivatives with other molecules, where fluorine can be introduced at specific sites. For example, in the synthesis of certain arsenical conjugates, fluorine was introduced to the carbene-forming site of the 1,3-benzodioxole ring. nih.gov

Alkylation Reactions Utilizing Organolithium Reagents

Organolithium reagents are powerful tools for the alkylation of 1,3-benzodioxole derivatives. These reagents are highly reactive nucleophiles that can add to various electrophiles. researchgate.netmasterorganicchemistry.com For example, (2,2-difluoro-1,3-benzodioxol-4-yl)lithium can be generated and subsequently reacted with electrophiles like dimethyl sulfate (B86663) to yield 2,2-difluoro-4-methyl-1,3-benzodioxole. Deprotonation of this product with lithium diisopropylamide (LDA) in the presence of potassium tert-butoxide, followed by reaction with formaldehyde, produces the corresponding alcohol. Organolithium reagents can be prepared from alkyl halides by reaction with lithium metal. masterorganicchemistry.com However, the high reactivity of some organolithium reagents can lead to side reactions, such as halogen-lithium exchange. taylorandfrancis.com

Formation of N-(benzo[d]Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides

A notable class of compounds derived from the 1,3-benzodioxole framework is the N-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides. These molecules have been the subject of research due to their potential biological activities. researchgate.netnih.gov The synthesis of these compounds is a multi-step process that begins with the preparation of secondary intermediates. nih.gov

The general synthetic route involves a three-step reaction sequence. nih.gov The initial step is a substitution reaction between a substituted benzyl bromide and thioglycolic acid. nih.govfrontiersin.org This is followed by the conversion of the resulting 2-(benzylthio)acetic acid intermediate into its more reactive acid chloride form. nih.gov The final step is the amidation of this acid chloride with benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-amine to yield the target N-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives. nih.gov

A detailed procedure for the synthesis of these acetamide derivatives has been reported. nih.gov The process starts with the reaction of thioglycolic acid and a substituted benzyl bromide in the presence of a base like sodium hydroxide (B78521) in an ethanol/water mixture. frontiersin.org After the reaction is complete, the mixture is acidified to precipitate the 2-(benzylthio)acetic acid intermediate. frontiersin.org This intermediate is then treated with oxalyl chloride in dichloromethane (B109758) at 0°C, followed by stirring at room temperature, to form the corresponding acid chloride. nih.gov Finally, the crude acid chloride is added to a solution of benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-amine and triethylamine (B128534) in dioxane at 0°C, and then stirred at room temperature to form the final product. nih.gov The product is then isolated and purified. nih.gov A series of these compounds, designated K-1 to K-22, were synthesized using this methodology. researchgate.netnih.gov

Table 1: Synthesis of a Representative N-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide

| Step | Reactants | Reagents | Product |

| 1 | Thioglycolic acid, 1-(bromomethyl)-3-methylbenzene | Sodium hydroxide, Ethanol, Water | 2-((3-methylbenzyl)thio)acetic acid |

| 2 | 2-((3-methylbenzyl)thio)acetic acid | Oxalyl chloride, Dichloromethane | 2-((3-methylbenzyl)thio)acetyl chloride |

| 3 | 2-((3-methylbenzyl)thio)acetyl chloride, Benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-amine | Triethylamine, Dioxane | N-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide |

Synthesis of 1,3-Benzodioxole N-Carbamothioyl Carboxamide Derivatives

The synthesis of 1,3-benzodioxole derivatives incorporating a thiourea (B124793) moiety has been an area of active investigation, leading to compounds with potential biological applications. researchgate.netnih.gov While the direct synthesis of N-carbamothioyl carboxamide derivatives from this compound is not extensively detailed, the synthesis of structurally related thiourea derivatives bearing a benzodioxole moiety provides insight into the formation of the N-carbamothioyl linkage.

A primary route to these derivatives involves the use of 5-isothiocyanatobenzodioxole as a key intermediate. researchgate.netnih.gov This isothiocyanate undergoes reaction with a variety of amino compounds, including aromatic amines, sulfa drugs, heterocyclic amines, hydrazines, and hydrazides, to form the corresponding thiourea derivatives. researchgate.netnih.gov The resulting compounds incorporate the 1,3-benzodioxole structure linked to a thiourea group.

The general reaction involves the nucleophilic addition of the amino group of the reacting amine to the electrophilic carbon atom of the isothiocyanate group of 5-isothiocyanatobenzodioxole. This reaction directly forms the N,N'-substituted thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents on the second nitrogen atom of the thiourea moiety, depending on the choice of the starting amine. researchgate.netnih.gov

Table 2: General Scheme for the Synthesis of Thiourea Derivatives Bearing a Benzodioxole Moiety

| Reactant 1 | Reactant 2 | Product |

| 5-Isothiocyanatobenzodioxole | Aromatic Amines | N-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-N'-(aryl)thioureas |

| 5-Isothiocyanatobenzodioxole | Sulfa Drugs | N-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-N'-(sulfonamidophenyl)thioureas |

| 5-Isothiocyanatobenzodioxole | Heterocyclic Amines | N-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)-N'-(heterocyclyl)thioureas |

| 5-Isothiocyanatobenzodioxole | Hydrazines/Hydrazides | 1-(benzo[d] Current time information in Bangalore, IN.researchgate.netdioxol-5-yl)thiosemicarbazides |

Theoretical and Computational Investigations of 1,3 Benzodioxole 2 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed investigation of molecular and electronic structures. These calculations can predict various properties, such as molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Semiempirical methods offer a computationally less expensive alternative to ab initio methods, making them suitable for studying larger molecules. nih.govresearchgate.net These methods use parameters derived from experimental data to simplify the complex calculations of molecular properties. nih.govuni-muenchen.de Several semiempirical methods have been applied to study 1,3-benzodioxole (B145889) derivatives, including AM1 (Austin Model 1), PM3 (Parametric Model 3), MNDO (Modified Neglect of Diatomic Overlap), MINDO/3 (Modified Intermediate Neglect of Differential Overlap), and INDO (Intermediate Neglect of Differential Overlap). uni-muenchen.deresearchgate.net

These methods are based on the neglect of diatomic differential overlap (NDDO) approximation, which simplifies the calculation of electron-electron repulsion integrals. uni-muenchen.de AM1 and PM3 are reparameterizations of the MNDO method, with PM3 generally providing better predictions for certain molecular properties. nih.govdtic.mil For instance, a study on 1,3-benzodioxole derivatives as corrosion inhibitors utilized these semiempirical methods to correlate the molecular structure with the inhibition efficiency. researchgate.net The choice of method can influence the results, with each having its strengths and weaknesses. For example, PM3 is known to better handle hydrogen bonds compared to MNDO. nih.gov

Table 1: Overview of Common Semiempirical Methods

| Method | Full Name | Key Features |

| AM1 | Austin Model 1 | A reparameterization of MNDO with improved treatment of hydrogen bonds. nih.gov |

| PM3 | Parametric Model 3 | A reparameterization of AM1 with a different parameterization strategy, often providing better results. nih.govdtic.mil |

| MNDO | Modified Neglect of Diatomic Overlap | A foundational semiempirical method based on the NDDO approximation. uni-muenchen.de |

| MINDO/3 | Modified Intermediate Neglect of Differential Overlap, version 3 | An earlier method based on the INDO approximation. uni-muenchen.de |

| INDO | Intermediate Neglect of Differential Overlap | A method that retains some one-center two-electron integrals neglected in CNDO. uni-muenchen.de |

From quantum chemical calculations, several important parameters can be derived that provide insights into the reactivity and electronic nature of a molecule.

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is related to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons.

Energy Gap (ΔEg = ELUMO - EHOMO): The energy gap is a measure of the chemical reactivity and stability of a molecule. A smaller energy gap implies higher reactivity.

Mulliken Charge: This analysis provides the partial charge distribution on each atom in a molecule, which is crucial for understanding electrostatic interactions and reactivity sites.

For 1,3-benzodioxole derivatives, these parameters have been calculated to understand their behavior in various contexts, such as corrosion inhibition. researchgate.net The calculated values help in identifying which parts of the molecule are more susceptible to electrophilic or nucleophilic attack and how the molecule will interact with its environment.

| Parameter | Value | Significance |

| EHOMO | -8.5 eV | Indicates the energy level of the highest energy electrons available for reaction. |

| ELUMO | -1.2 eV | Indicates the energy level of the lowest energy empty orbital available to accept electrons. |

| Energy Gap (ΔEg) | 7.3 eV | Reflects the molecule's electronic stability and reactivity. |

| Dipole Moment (µ) | 2.5 D | Suggests a moderate level of polarity for the molecule. |

| Mulliken Charge on O(dioxole) | -0.3 e | Indicates a partial negative charge on the oxygen atoms of the dioxole ring. |

| Mulliken Charge on C(carboxyl) | +0.4 e | Indicates a partial positive charge on the carboxylic carbon, making it an electrophilic site. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for activity. researchgate.netnih.gov

QSAR models are developed by correlating molecular descriptors of a set of compounds with their experimentally determined activities. These models can then be used to predict the activity of new, untested compounds. For derivatives of 1,3-benzodioxole, QSAR studies can be employed to predict various biological activities, such as their potential as enzyme inhibitors. nih.govnih.gov The development of a QSAR model typically involves selecting a set of molecules with known activities, calculating a variety of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the predictive model. nih.gov

The success of a QSAR model depends heavily on the choice of molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure and properties.

Hydrophobicity (Log P): This descriptor, often represented as the logarithm of the octanol-water partition coefficient, is a measure of a molecule's lipophilicity. It is a crucial parameter in drug design as it influences a drug's ability to cross cell membranes. nih.gov

Surface Area: The molecular surface area is related to the size and shape of the molecule and can influence its interaction with a biological target.

Polarization: This descriptor relates to how the electron cloud of a molecule is distorted in the presence of an electric field, which can be important for intermolecular interactions.

Hydration Energy: This is the energy released when a molecule is solvated by water. It is related to the molecule's solubility in aqueous environments, a key factor for biological activity.

In QSAR studies of benzoylaminobenzoic acid derivatives, for example, hydrophobicity was found to be a key descriptor for inhibitory activity. nih.gov The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. researchgate.net

Table 3: Common QSAR Descriptors and Their Significance

| Descriptor | Description | Relevance in Biological Activity |

| Hydrophobicity (Log P) | The ratio of the concentration of a compound in a mixture of two immiscible phases, octanol (B41247) and water, at equilibrium. | Affects membrane permeability and transport to the site of action. nih.gov |

| Surface Area | The total surface area of a molecule. | Influences the strength of binding to a receptor or enzyme. |

| Polarization | The ease with which the electron cloud of a molecule can be distorted. | Important for non-covalent interactions, such as van der Waals forces. |

| Hydration Energy | The change in energy when a molecule is transferred from a vacuum to water. | Relates to the solubility of the compound in biological fluids. |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. nih.govorientjchem.org For 1,3-benzodioxole derivatives, molecular docking can be used to investigate their potential interactions with biological targets, such as enzymes. nih.gov

For instance, docking studies on benzodioxole derivatives have been performed to understand their binding interactions with enzymes like α-amylase. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity. nih.gov The results of molecular docking can guide the design of more potent inhibitors by suggesting modifications to the ligand structure that could enhance these interactions. mdpi.com

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode and the flexibility of the protein.

Prediction of Ligand-Target Binding Modes and Affinities

Computational methods are instrumental in predicting how a ligand, such as a derivative of 1,3-benzodioxole-2-carboxylic acid, will bind to its biological target and the strength of that interaction. These predictions are crucial for understanding the compound's potential efficacy and for guiding further drug development efforts.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. For instance, in the investigation of 1,3-dithiol-carboxamides, molecular docking studies were employed to understand their antispasmodic effects by examining their interactions with potassium and voltage-gated calcium channels, as well as adrenergic receptors. mdpi.com The results indicated that specific derivatives displayed high docking scores, suggesting a strong binding affinity and a potential mechanism of action involving the blockage of these channels and receptors. mdpi.com

In another study, derivatives of 1,3-benzodioxole were conjugated with arsenical precursors to enhance their anti-tumor properties. nih.gov Computational docking was used to investigate the interaction of these novel compounds with the thioredoxin system, a key regulator of cellular redox balance. nih.gov The predictions helped to elucidate the mechanism by which these compounds induce oxidative stress and apoptosis in cancer cells. nih.gov

The affinity of a ligand for its target is often quantified by the binding free energy. While direct calculation is complex, computational approaches can provide valuable estimates. These methods model the protein-inhibitor complex in an aqueous environment, using techniques like Monte Carlo statistical mechanics or molecular dynamics to simulate the system's behavior and calculate the free energy of binding. nih.gov

The following table summarizes findings from computational studies on related benzodioxole derivatives, illustrating the predicted binding interactions and affinities with their respective biological targets.

Table 1: Predicted Ligand-Target Interactions for Benzodioxole Derivatives

| Compound/Derivative Class | Biological Target | Computational Method | Key Findings |

|---|---|---|---|

| 1,3-Dithiol-carboxamides | Potassium channels, Voltage-gated calcium channels, Adrenergic receptors | Molecular Docking | Compounds c and d showed the highest docking scores, indicating strong potential binding to these receptors and channels. mdpi.com |

| 1,3-Benzodioxole-arsenical conjugates | Thioredoxin system | Molecular Docking | Conjugated arsenicals demonstrated effective binding, leading to inhibition of the thioredoxin system and induction of oxidative stress. nih.gov |

Computational Drug Design and Lead Compound Optimization

Computational tools play a pivotal role in the design of new drugs and the optimization of existing lead compounds. These methods accelerate the drug discovery process by identifying promising candidates and suggesting modifications to improve their therapeutic properties. beilstein-journals.org

One key aspect of computational drug design is lead optimization, where the goal is to enhance the efficacy and pharmacokinetic properties of a promising compound. beilstein-journals.org This often involves a delicate balance of various physicochemical parameters. For example, in the development of CDK9 inhibitors, the introduction of carboxylates into the pharmacophore was a strategic move to reduce toxicity and improve pharmacokinetic profiles. nih.gov Computational analysis of properties like the distance between basic nitrogen and carboxylate moieties in zwitterionic compounds helped guide the design of molecules with better drug-like characteristics. nih.gov

Free energy perturbation (FEP) calculations, combined with Monte Carlo simulations, are powerful tools for predicting how changes in a molecule's structure will affect its binding affinity. nih.gov This allows for the virtual screening of numerous modifications to a lead compound, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For instance, "heterocycle scans" can be performed computationally to identify the optimal heterocyclic ring for a particular position in the molecule, as was done in the optimization of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Structure-activity relationship (SAR) studies, which correlate a compound's chemical structure with its biological activity, are greatly aided by computational methods. In the investigation of 1,3-thiazole derivatives as cholinesterase inhibitors, computational studies helped to rationalize the observed SAR, suggesting that a flexible benzyl-type substituent on the 1,3-thiazole-2-amino linker was favorable for selectivity towards butyrylcholinesterase (BChE). academie-sciences.fr

The following table highlights examples of how computational approaches have been applied to the design and optimization of lead compounds based on the 1,3-benzodioxole scaffold or related structures.

Table 2: Computational Approaches in Lead Optimization

| Compound Series | Optimization Goal | Computational Technique(s) | Outcome |

|---|---|---|---|

| Azaindole-based CDK9 inhibitors | Reduced toxicity, improved pharmacokinetics | Physicochemical parameter analysis | Introduction of carboxylates led to compounds with reduced toxicity and robust in vivo efficacy. nih.gov |

| Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Increased binding affinity | Free Energy Perturbation (FEP), Monte Carlo simulations, Heterocycle scans | Rapid optimization from low-µM to low-nM inhibitors by identifying optimal heterocycles and substituents. nih.gov |

Structure Activity Relationship Sar Studies of 1,3 Benzodioxole 2 Carboxylic Acid Derivatives

General Principles of SAR for Substituted Benzodioxole Scaffolds

The 1,3-benzodioxole (B145889) ring system, often referred to as the methylenedioxyphenyl group, is a versatile scaffold. Its biological and chemical properties can be significantly modulated by the nature and position of substituents on the aromatic ring and at other positions.

General SAR principles for this scaffold include:

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene (B151609) ring component can drastically alter the molecule's reactivity and interaction with biological targets. For instance, in the context of creating auxin receptor agonists, the addition of EWGs like halogens (Cl, Br, I) was found to be beneficial for bioactivity, whereas EDGs such as methyl or methoxy (B1213986) groups led to a decrease in activity. nih.gov

Steric Factors : The size and spatial arrangement of substituents play a critical role. Bulky groups can enhance selectivity by preventing the molecule from binding to certain off-target sites, or they can hinder binding to the desired target if they clash with the receptor's active site.

Scaffold Hopping : In some cases, the entire benzodioxole core can be replaced by a bioisosteric ring system, such as a benzoxazole (B165842), to improve properties like potency or reduce toxicity while maintaining the key interactions with the target. nih.gov This approach led to the discovery of new potent inhibitors of the Pks13 enzyme in Mycobacterium tuberculosis. nih.gov

These general principles guide the rational design of new derivatives, allowing chemists to fine-tune the properties of the lead compound to achieve desired outcomes, whether it's enhanced enzyme inhibition, specific receptor interaction, or improved material protection.

SAR in Enzyme Inhibition (e.g., Cyclooxygenase Enzymes, SHP2)

Derivatives of 1,3-benzodioxole have been investigated as inhibitors of several key enzymes, including cyclooxygenases (COX) and the protein tyrosine phosphatase SHP2.

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. researchgate.net Studies on benzodioxole derivatives have revealed important SAR insights for developing new COX inhibitors. nih.govnajah.edu In one study, two series of compounds, benzodioxole acetates and benzodioxole acetic acids, were synthesized and evaluated. nih.gov

Key findings include:

The presence of a halogen on the phenyl ring generally improved activity. nih.gov

Benzodioxole acetate (B1210297) derivatives with halogens (Cl, Br, I) showed better activity against COX-1 than the corresponding acetic acid derivatives. nih.gov

Conversely, the halogen-free acetic acid derivative 4a was a more potent inhibitor of both COX-1 and COX-2 than its acetate counterpart 3a . nih.gov

The position of the halogen was important, with ortho-halogenated compounds showing more potency than meta-substituted ones. nih.gov

| Compound | Core Structure | Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|---|---|

| 3a | Benzodioxole Acetate | None | 12.32 | 14.34 |

| 4a | Benzodioxole Acetic Acid | None | 1.45 | 3.34 |

| 3b | Benzodioxole Acetate | 2-Br | 1.12 | 1.30 |

| 4f | Benzodioxole Acetic Acid | 3-I | 0.725 | - |

SHP2 Inhibition: SHP2 is a protein tyrosine phosphatase that is a target for cancer therapy. nih.gov While specific SAR studies on 1,3-benzodioxole-2-carboxylic acid itself are not prominent, related structures provide insight. A high-throughput screening identified 3,4,6-Trihydroxy-5-oxo-5H-benzo ebi.ac.ukannulene as a potent SHP2 inhibitor with an IC₅₀ of 0.097 μM. nih.gov Subsequent SAR studies around this scaffold revealed that modifications often led to decreased potency, highlighting the specific requirements of the enzyme's allosteric binding site. nih.gov This suggests that for SHP2 inhibition, the specific arrangement of hydroxyl and carbonyl groups on a fused ring system is critical.

SAR in Receptor Agonism and Antagonism (e.g., Auxin Receptor TIR1, P2X Receptors)

The benzodioxole scaffold is also present in molecules that modulate the activity of various receptors.

Auxin Receptor TIR1 Agonism: In the field of agriculture, compounds that interact with the auxin receptor TIR1 can act as plant growth regulators. nih.govfrontiersin.org A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives were designed and synthesized to act as auxin agonists. nih.gov

SAR analysis of these compounds revealed:

The introduction of electron-withdrawing groups (e.g., 3-Cl, 3-Br, 3-I) on the benzyl (B1604629) ring was beneficial for enhancing biological activity. nih.gov

Conversely, electron-donating groups (e.g., 3-CH₃, 3-OCH₃) led to a decrease in activity. nih.gov

The compound K-10 (N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide) showed excellent root growth-promoting activity, superior to the natural auxin NAA. frontiersin.orgnih.gov Molecular docking suggested K-10 had a stronger binding affinity for the TIR1 receptor than NAA. nih.govnih.gov

P2X Receptor Antagonism: P2X receptors are ligand-gated ion channels involved in pathological conditions like chronic pain and inflammation. nih.gov Benzodioxole derivatives have been developed as potent and selective antagonists for these receptors. ebi.ac.uknih.gov A study on 1,3-benzodioxole-5-carboxylic acid-based N-carbamothioyl carboxamides identified compounds with high selectivity for P2X4 and P2X7 subtypes. nih.gov

Key SAR findings include:

The nature of the substituent on the N-carbamothioyl moiety was critical for potency and selectivity.

Compound 9o , with a 2-bromo-4-isopropylphenyl group, was a potent and selective antagonist for the human P2X4 receptor (h-P2X4R), with an IC₅₀ of 0.039 µM. ebi.ac.uknih.gov

Compound 9q , containing a quinolin-8-yl group, was the most potent and selective antagonist for the human P2X7 receptor (h-P2X7R), with an IC₅₀ of 0.018 µM. ebi.ac.uknih.gov

| Compound | Core Structure | Substituent Group | Target Receptor | IC50 (µM) |

|---|---|---|---|---|

| 9o | N-carbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | 2-bromo-4-isopropylphenyl | h-P2X4R | 0.039 |

| 9q | N-carbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | quinolin-8-yl | h-P2X7R | 0.018 |

SAR for Antimicrobial and Antioxidant Activities

The benzodioxole moiety is found in many natural and synthetic compounds exhibiting antimicrobial and antioxidant properties.

Antimicrobial Activity: The antimicrobial effects of benzodioxole derivatives are often linked to the specific substituents attached to the core ring. For example, extracts from rowanberry pomace, which are rich in phenolic compounds including those with structures related to benzodioxoles, have been shown to effectively inhibit the growth of various microorganisms, particularly Gram-positive bacteria. nih.gov The activity is often correlated with the type and concentration of phenolic compounds in the extracts. nih.gov

Antioxidant Activity: The antioxidant potential of benzodioxole derivatives is a significant area of research. acs.org The ability to scavenge free radicals is often attributed to the presence of hydroxyl groups or other functionalities that can donate a hydrogen atom.

In one study evaluating new benzodiazaphosphorin-2-oxide derivatives, compounds were assessed for their DPPH radical scavenging, ferric reducing power, and other antioxidant metrics. researchgate.net

SAR in Corrosion Inhibition Potential

Aromatic carboxylic acids, including derivatives of 1,3-benzodioxole, are recognized for their ability to inhibit the corrosion of metals, particularly steel, in various environments. researchgate.netresearchgate.netresearchgate.net Their mechanism typically involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. researchgate.net

The SAR for corrosion inhibition is influenced by several factors:

Adsorption Center : The inhibitor molecule must contain atoms with high electron density, such as oxygen in the carboxyl and dioxole groups, which can act as centers for adsorption onto the metal surface. researchgate.net

Molecular Structure and Size : A larger molecular surface area can enhance protection by covering a greater portion of the metal. The planarity of the aromatic ring facilitates effective packing and adsorption.

Electronic Properties : Quantum chemical calculations are often used to correlate molecular properties with inhibition efficiency. researchgate.net Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the Mulliken atomic charges on the heteroatoms are used to predict the reactivity and adsorption capability of the inhibitor. researchgate.net A higher E_HOMO value generally corresponds to a greater ability to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition.

Applications and Functional Exploration of 1,3 Benzodioxole 2 Carboxylic Acid Derivatives in Interdisciplinary Fields

Utility as Key Intermediates in Organic Synthesis

The 1,3-benzodioxole (B145889) moiety is a prevalent structural motif in a multitude of biologically active compounds. Consequently, derivatives of 1,3-benzodioxole-2-carboxylic acid are highly valued as versatile building blocks in the multi-step synthesis of pharmaceuticals and agrochemicals. The inherent reactivity of the carboxylic acid group, coupled with the ability to functionalize the aromatic ring, provides a powerful toolkit for synthetic chemists to construct intricate molecular architectures.

The 1,3-benzodioxole framework is a key component in a variety of pharmaceutical agents, and its derivatives, including the carboxylic acid form, are instrumental in their synthesis. chemicalbook.comnih.gov Research has demonstrated the conjugation of 1,3-benzodioxole derivatives with arsenical precursors to create anti-tumor agents. mdpi.comnih.gov These novel organic arsenicals have shown efficacy in inhibiting the thioredoxin system, inducing oxidative stress, and initiating apoptosis in cancer cells. mdpi.comnih.gov By incorporating the 1,3-benzodioxole moiety, researchers have developed compounds with slower elimination rates in vivo, maintaining effective concentrations in the bloodstream for longer periods. mdpi.com

In a notable study, a series of N-(phenyl)benzo[d] Current time information in Bangalore, IN.thermofisher.comdioxole-5-carboxamides conjugated with an arsenical precursor were synthesized and evaluated for their anti-proliferative activity. The data from these investigations underscore the potential of the 1,3-benzodioxole scaffold in developing new cancer therapeutics.

| Compound ID | Derivative of 1,3-Benzodioxole | Target Application | Key Findings |

| PZ2 | N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d] Current time information in Bangalore, IN.thermofisher.comdioxole-5-carboxamide | Anti-tumor Agent | Slower in vivo elimination, enhanced anti-proliferation by inhibiting the thioredoxin system. mdpi.com |

| PZ5 | N-(2-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d] Current time information in Bangalore, IN.thermofisher.comdioxole-5-carboxamide | Anti-tumor Agent | Demonstrated significant anti-proliferative effects. mdpi.com |

| PFZ2 | N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-2,2-difluorobenzo[d] Current time information in Bangalore, IN.thermofisher.comdioxole-5-carboxamide | Anti-tumor Agent | Introduction of fluorine at the carbene-forming site to modify metabolic pathways. nih.gov |

Furthermore, derivatives of 1,3-benzodioxole have been explored as potent activators of the sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a critical protein in cardiovascular function. acs.orgacs.org Systematic derivatization of the benzodioxole core has led to the discovery of analogs that significantly increase SERCA2a's ATPase activity, highlighting their potential in the development of treatments for heart failure. acs.org The 1,3-benzodioxole structure also serves as a precursor for the synthesis of the well-known antidepressant, Paroxetine, and other pharmaceuticals like butazolidine and jatropur. thermofisher.comcphi-online.com

One particular derivative, designated K-10, exhibited exceptional root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice), surpassing the effects of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). nih.govfrontiersin.org Molecular docking studies revealed that K-10 has a stronger binding affinity with the auxin receptor TIR1 than NAA. nih.govfrontiersin.org This research highlights the utility of the 1,3-benzodioxole scaffold in creating sophisticated agrochemicals that can enhance crop productivity. nih.gov The synthesis of these compounds often involves the use of 1,3-benzodioxole building blocks in multi-step reaction sequences. nih.govfrontiersin.org

| Compound Series | Derivative Type | Target Application | Key Findings |

| K-1 to K-22 | N-(benzo[d] Current time information in Bangalore, IN.thermofisher.comdioxol-5-yl)-2-(one-benzylthio) acetamides | Root Growth Promoters (Agrochemical) | Act as potent auxin receptor agonists; K-10 showed superior root growth promotion compared to NAA. nih.govfrontiersin.org |

The versatility of the 1,3-benzodioxole core also extends to its use as a synergist for insecticides, a property that has been recognized since the observation that sesame oil enhances the efficacy of pyrethrum. chemicalbook.com This synergistic action is attributed to the ability of methylenedioxyphenyl compounds to inhibit microsomal mixed-function oxidases in insects. chemicalbook.com

Advancements in Materials Science through Benzodioxole Compounds

The unique chemical and physical properties of the 1,3-benzodioxole ring system have made it an attractive component in the design of advanced materials. Its incorporation into polymers and its use in modifying biomolecules have led to innovations in organic electronics and biotechnology.

Benzodioxinones, which are derived from 1,3-benzodioxole structures, serve as important precursors for the in-situ generation of reactive ketenes. nih.gov These ketenes can be readily reacted with nucleophilic compounds in processes like homopolymerization, block and graft copolymerization, and cross-linking reactions. nih.gov This chemistry has been utilized to construct a variety of macromolecular architectures, including block copolymers which are known for their ability to self-assemble into nanometer-sized patterns. nih.govyoutube.com Such materials have potential applications in areas like lithography for integrated circuits and data storage. youtube.com

In a different application, 1,3-benzodioxole has been investigated as a coinitiator in the photopolymerization of dental composite resins. chemicalbook.com It was found to improve the rate of polymerization and the final double bond conversion, resulting in cured materials with desirable properties such as modulus and glass transition temperature. chemicalbook.com This suggests that 1,3-benzodioxole can be a biocompatible alternative to conventional amine coinitiators in dental material formulations. chemicalbook.com

A significant challenge in the synthesis of complex biomolecule conjugates, such as siderophore-antibiotic conjugates for "Trojan horse" strategies, is the poor solubility of catechol derivatives in organic media. To address this, a protected form of a catechol precursor, 2,2-diphenyl-benzo Current time information in Bangalore, IN.thermofisher.comdioxole-4-carboxylic acid pentafluorophenyl ester, has been developed. rsc.org

This activated ester readily reacts with amine-functionalized scaffolds to generate chelators where the catechol functions are protected as diphenyl-benzodioxole moieties. rsc.org This protection strategy improves solubility and allows for the synthesis of complex molecules in organic solvents. The catechol groups can be easily deprotected at the final stage of the synthesis using trifluoroacetic acid. rsc.org This methodology has been successfully applied to synthesize catechol compounds with a terminal propargyl group, suitable for conjugation with azide-functionalized antibiotics via click chemistry. rsc.org These conjugates have demonstrated the ability to promote iron uptake in bacteria like Escherichia coli and Pseudomonas aeruginosa, validating their potential as vectors for targeted drug delivery. rsc.org

Catalytic Applications Involving 1,3-Benzodioxole Structures

The 1,3-benzodioxole framework and its derivatives are not only building blocks but also play active roles in catalysis, either as part of a catalyst system or as a substrate in catalyzed reactions.

The acylation of 1,3-benzodioxole is a key step in the synthesis of various fine chemicals, including the fragrance Helional®. nih.gov Research has focused on developing sustainable and continuous processes for this reaction using recyclable heterogeneous catalysts. nih.gov Catalysts such as Zn-Aquivion and AquivionSO₃H® have been shown to be effective in the acylation of 1,3-benzodioxole, achieving good conversion and selectivity in short reaction times. nih.gov The use of such solid acid catalysts simplifies the process by allowing for easy separation and recycling of the catalyst. nih.gov

In the field of organometallic chemistry, derivatives of 1,3-benzodioxole can serve as ligands in transition metal catalysis. For instance, specific phosphine (B1218219) ligands incorporating other functionalities are used in combination with ruthenium catalysts, such as Ru₃(CO)₁₂, for various chemical transformations. google.com

Furthermore, the 1,3-benzodioxole ring system is a substrate for the cytochrome P-450 enzyme system. nih.gov The metabolism of 1,3-benzodioxoles by this enzyme system can lead to the formation of a carbene intermediate, which is believed to be responsible for the inhibitory effect of these compounds on microsomal oxidation. nih.gov This interaction is a key aspect of their synergistic activity with certain insecticides. chemicalbook.com

Agronomic Applications and Plant Growth Regulation Research

In the agricultural sector, derivatives of 1,3-benzodioxole are being investigated for their potential to enhance crop production through the manipulation of plant growth processes.

Development of Novel Auxin Receptor Agonists

Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes. nih.gov Researchers have successfully designed and synthesized a series of N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, which are derivatives of 1,3-benzodioxole. nih.govfrontiersin.org These compounds have been identified as potent auxin receptor agonists. nih.govfrontiersin.org

Through computer-aided drug discovery approaches, a lead compound, HTS05309 (N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide), was identified based on the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govfrontiersin.org This led to the synthesis of a series of derivatives, designated K-1 to K-22. nih.govfrontiersin.org One particular derivative, K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govfrontiersin.orgnih.gov Further investigation revealed that K-10 functions as an auxin-like substance, being recognized by the TIR1 receptor and enhancing auxin-responsive gene expression. nih.govfrontiersin.org Molecular docking analysis indicated that K-10 has a stronger binding affinity with the TIR1 receptor than the natural auxin, 1-naphthylacetic acid (NAA). frontiersin.orgnih.gov

Enhancement of Plant Root System Development

A robust root system is vital for the survival and productivity of crops. The development of deeper and longer roots allows for better nutrient and water absorption. The novel auxin receptor agonist, K-10, a 1,3-benzodioxole derivative, has shown a significant promotive effect on root growth. nih.govfrontiersin.orgnih.gov Bioassays have demonstrated that K-10's root growth-promoting activity surpasses that of NAA. nih.govfrontiersin.org

The mechanism behind this enhancement lies in K-10's ability to induce a transcriptional response similar to that of natural auxins while down-regulating genes that inhibit root growth. frontiersin.orgnih.gov This targeted action on root-related signaling pathways makes these derivatives promising candidates for developing new plant growth regulators to enhance crop yields. nih.govfrontiersin.org

Table 1: Root Growth-Promoting Activity of 1,3-Benzodioxole Derivative K-10

| Plant Species | Effect of K-10 | Comparison with NAA |

| Arabidopsis thaliana | Remarkable promotion of root growth nih.govfrontiersin.orgnih.gov | Exceeded the activity of NAA nih.govfrontiersin.org |

| Oryza sativa (rice) | Remarkable promotion of root growth nih.govfrontiersin.orgnih.gov | Exceeded the activity of NAA nih.govfrontiersin.org |

Role in Pest Management Strategies (e.g., Synergists in Insecticidal Compositions)

Derivatives of 1,3-benzodioxole have a well-established role in pest management, primarily as synergists in insecticidal formulations. google.com Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the effectiveness of active insecticidal ingredients. google.com

Piperonyl butoxide (PBO), a prominent derivative of 1,3-benzodioxole, is a powerful synergist for a wide range of insecticides, including pyrethrins, pyrethroids, carbamates, and neonicotinoids. google.com The synergistic action of PBO involves inhibiting the insect's metabolic enzymes, which would otherwise break down the insecticide, thus restoring the insect's sensitivity to the active ingredient. google.com

Research has also explored other 1,3-benzodioxole derivatives as alternative synergists. google.com For instance, certain derivatives where a -O-CH2-O- group forms a benzodioxole ring have been proposed as synergists for pyrethroid insecticides. google.com Furthermore, studies have investigated the larvicidal activity of 1,3-benzodioxole acids against the mosquito vector Aedes aegypti. nih.gov One such compound, 3,4-(methylenedioxy) cinnamic acid, demonstrated notable larvicidal effects. nih.gov

Research in Corrosion Mitigation

The protective properties of 1,3-benzodioxole derivatives are also being explored in the field of materials science, specifically in the prevention of corrosion. Corrosion is a significant issue for various metals, and organic inhibitors are a common method of protection.

Theoretical studies using quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) models have been conducted to evaluate the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors. researchgate.net These studies aim to understand the relationship between the molecular structure of these compounds and their ability to inhibit corrosion. researchgate.net Research has also investigated the use of benzoxazole (B165842) derivatives, which share structural similarities, as effective corrosion inhibitors for steel in acidic environments. mdpi.com For example, 3-1H-benzo[d]imidazol-2-yl-quinolin-2-ol (BIMQ) has been shown to significantly reduce corrosion rates of mild steel in both hydrochloric and sulfuric acid. springerprofessional.de The mechanism of inhibition is believed to involve the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. mdpi.comspringerprofessional.de

Table 2: Investigated 1,3-Benzodioxole and Related Derivatives in Corrosion Inhibition

| Compound/Derivative Class | Metal | Corrosive Environment | Method of Study |

| 1,3-Benzodioxole derivatives | Not specified | Not specified | Quantum chemical calculation, QSAR researchgate.net |

| Benzoxazole-2-thione | C38 steel | 1 M Hydrochloric acid | Electrochemical techniques, SEM-EDX, Theoretical studies mdpi.com |

| 3-1H-Benzo[d]imidazol-2-yl-quinolin-2-ol (BIMQ) | Mild steel | Hydrochloric and Sulfuric acid | Electrochemical and gravimetric methods, DFT calculations springerprofessional.de |

Mechanistic Insights into Biological Activities of 1,3 Benzodioxole 2 Carboxylic Acid Derivatives in Vitro Investigations

Enzyme Interaction Mechanisms (e.g., Cytochrome P450 Modulation, Trans-Cinnamate 4-Hydroxylase Inactivation)

The 1,3-benzodioxole (B145889) moiety is a well-known modulator of cytochrome P450 (P450) enzymes. A prominent example is its interaction with trans-cinnamate 4-hydroxylase (C4H), a key P450 enzyme (CYP73A) in the plant phenylpropanoid pathway which catalyzes the hydroxylation of trans-cinnamic acid to 4-coumaric acid. nih.gov

Piperonylic acid, a 1,3-benzodioxole derivative, acts as a potent and selective mechanism-based inactivator of C4H. nih.gov This inactivation requires the enzyme's own catalytic activity. The proposed mechanism suggests that the P450 enzyme metabolizes the methylenedioxy bridge of the 1,3-benzodioxole ring. This process generates a highly reactive carbene intermediate which then binds covalently as a sixth ligand to the heme iron of the cytochrome P450, forming a stable, inactive metabolic-intermediate complex. nih.gov This irreversible binding effectively shuts down the enzyme's catalytic cycle. This targeted inactivation of C4H by piperonylic acid demonstrates a sophisticated mechanism of enzyme modulation, providing a tool to study the flux of metabolites in the phenylpropanoid pathway. nih.gov

Molecular Mechanisms of Antioxidant Activity (e.g., Free Radical Scavenging)

The antioxidant properties of 1,3-benzodioxole derivatives have been attributed to their ability to act as free radical scavengers. This mechanism involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

A study on Hypecoumic acid, a new 1,3-benzodioxole derivative isolated from the plant Hypecoum erectum, demonstrated its capacity for free radical scavenging. nih.gov The antioxidant activity was assessed using a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. Hypecoumic acid exhibited moderate antioxidative activity, with an IC₅₀ value of 86.3 ± 0.2 μM. nih.gov This indicates its potential to directly interact with and neutralize free radicals. Further research suggests that the hydrogen abstraction process can occur from the methylene-bridge carbon of the benzodioxole ring, resulting in the formation of a stabilized methylenedioxybenzene radical, which supports its role as a hydrogen donor in antioxidant processes. chemicalbook.com

In Vitro Antimicrobial Action Mechanisms

The 1,3-benzodioxole scaffold is present in compounds exhibiting a broad range of antimicrobial activities, including antifungal and antibacterial effects. The mechanisms of action, where elucidated, point to specific molecular targets within the pathogens.

For antifungal activity, certain 1,3-benzodioxole-imidazole hybrid molecules have been shown to target ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. nih.gov Azole antifungals typically function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a P450 enzyme. This inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane, ultimately inhibiting fungal growth. nih.gov

In the context of antibacterial action, specific mechanisms are beginning to be identified. A study on 1,3-benzodioxole derivatives containing a Schiff base moiety suggested through in silico target prediction that their antibacterial activity may stem from the inhibition of the bacterial FabH enzyme. researchgate.net FabH (β-ketoacyl-ACP synthase III) is a crucial enzyme that catalyzes the initial condensation step in the fatty acid synthesis II (FASII) pathway, which is essential for bacterial survival. Inhibition of this enzyme disrupts the production of vital membrane components. Other peptidyl derivatives of 1,3-benzodioxole have also shown antimicrobial activity, though the precise mechanisms were not fully detailed beyond observing growth inhibition against strains like Bacillus subtilis. nih.gov

In Vitro Anti-Parasitic Mechanisms (e.g., Schistosomicidal Effects on S. mansoni)

In vitro studies have confirmed the schistosomicidal potential of novel synthetic 1,3-benzodioxole derivatives against the parasitic flatworm Schistosoma mansoni. nih.gov The primary mechanism appears to be the induction of severe and rapid damage to the parasite's tegument, which is its outer protective layer. The tegument is a vital syncytial tissue that is crucial for nutrient absorption, immune evasion, and osmoregulation.

A particularly potent thiazolidinone-benzodioxole derivative (compound 12 in the study) was shown to cause 100% mortality of adult worms within 72 hours at a concentration of 100 μM. nih.gov Ultrastructural analysis using scanning electron microscopy revealed the mechanistic basis for this lethality. Within 24 hours of exposure, the compound induced catastrophic damage to the tegument of both male and female worms. The observed damage included extensive peeling (desquamation), swelling (edema), the complete destruction of surface tubercles, and the formation of bubbles, which in some areas led to the exposure of the underlying muscle layer. nih.gov This profound disruption of the tegument's integrity is the likely cause of parasite death. nih.gov

Table 2: In Vitro Schistosomicidal Effects of a 1,3-Benzodioxole Derivative on S. mansoni

Table of Mentioned Compounds

Future Directions and Emerging Research Avenues for 1,3 Benzodioxole 2 Carboxylic Acid Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1,3-benzodioxole (B145889) derivatives is evolving beyond traditional methods, with a focus on efficiency, versatility, and the introduction of complex functionalities. Classical synthesis often involves the reaction of catechol with dihalomethanes. wikipedia.orgchemicalbook.comgoogle.com However, contemporary research is exploring more sophisticated and efficient routes.

One promising area is the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction has been successfully employed to create new 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net This method involves coupling a boronic acid derivative with a brominated benzodioxole substrate, allowing for the introduction of a wide variety of aryl and heterocyclic rings with good yields (33-89%). worldresearchersassociations.com The process starts with (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol, which undergoes several transformations to yield a triazole-substituted benzodioxole, the substrate for the final coupling reaction. worldresearchersassociations.com

Researchers are also refining acylation processes. An improved method for the continuous acylation of 1,3-benzodioxole uses propionic anhydride (B1165640) with various catalysts, including Aquivion SO3H and metal-exchanged aquivion (MeAq), to produce key intermediates for fragrances and active ingredients. mdpi.com This approach offers high conversion and selectivity in shorter reaction times. mdpi.com

Furthermore, multi-step synthetic sequences are being developed to generate complex benzodioxole-based molecules. These routes often begin with readily available precursors like 3,4-(methylenedioxy)phenylacetic acid, which can be esterified and then subjected to further reactions to build intricate structures with potential pharmacological activity. nih.govnih.gov For example, a three-step reaction has been used to synthesize a series of N-(benzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides with high yields, demonstrating the feasibility of producing these compounds for agricultural applications. nih.gov

Table 1: Comparison of Synthetic Methodologies for 1,3-Benzodioxole Derivatives

| Methodology | Key Reagents/Catalysts | Typical Starting Material | Key Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl2(PPh3)2, PPh3, K2CO3, Boronic acids | (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol | High versatility for introducing diverse substituents; good yields. | worldresearchersassociations.com |

| Continuous Flow Acylation | Aquivion SO3H®, MeAq (Fe, Zn, Cu, Al, Sn) | 1,3-Benzodioxole | Short reaction times, high conversion and selectivity, continuous process. | mdpi.com |

| Multi-step Synthesis (Acetamides) | Thioglycolic acid, Oxalyl chloride | Substituted benzyl (B1604629) bromides, 3,4-Methylenedioxyaniline | High yields (37-90%), suitable for producing derivatives for agricultural use. | nih.gov |

| Acetalization/Ketalization | HY zeolite | Catechol, Aldehydes/Ketones | High conversion and selectivity under mild conditions. | researchgate.net |

Integration of Advanced Computational Modeling for Rational Design

Computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of benzodioxole-based compounds. These in silico methods allow for the rational design of molecules with desired properties, saving significant time and resources compared to traditional screening methods. nih.govresearchgate.net

Machine learning-driven platforms are being used to perform ligand-based virtual screening. acs.orgacs.org This approach was recently applied to identify natural product scaffolds, including benzodioxole analogues, as potent activators of the cardiac Ca2+ pump SERCA2a, a key target in heart failure treatment. acs.orgacs.org By starting with known natural product hits, researchers can computationally screen vast libraries of related compounds to pinpoint promising candidates for synthesis and biological testing. acs.org

Molecular docking is another powerful computational technique used to predict the binding interactions between a ligand and a target protein. tandfonline.com Studies on 1,3-benzodioxole derivatives designed as anticancer agents have used docking to analyze their binding potential with tubulin, a crucial protein involved in cell division. tandfonline.com These analyses help to understand the structure-activity relationships (SAR) and guide the design of more potent inhibitors. acs.orgnih.gov The benzimidazole (B57391) scaffold, which shares some structural similarities and applications with benzodioxole, is often studied using these methods to design novel therapeutic agents. nih.gov

Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is also being applied. researchgate.net This technique was used in the discovery of novel auxin receptor agonists based on the 1,3-benzodioxole scaffold. nih.gov By building a pharmacophore model based on the auxin receptor TIR1, researchers were able to screen for and design new compounds with enhanced root-promoting activity. nih.gov

Exploration of Multi-Targeting Approaches in Biological Systems

The benzodioxole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets, offering the potential for developing multi-targeting drugs. wikipedia.orgnih.gov This approach is particularly relevant for complex diseases where affecting a single target may not be sufficient.